Lipophilic Character Differentiation: Calculated LogP of 4-Butoxy Analog Versus Published Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides
The 4-butoxy substituent imparts a distinct lipophilicity profile relative to halogenated N-(1,3,4-oxadiazol-2-yl)benzamides. The calculated XLogP3 for 4-butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (C₁₈H₁₈N₄O₃) is approximately 2.9 [1], whereas published halogenated analogs such as HSGN-220 (containing OCF₃) and HSGN-144 (containing SF₅) exhibit experimentally measured LogD₇.₄ values in the range of 3.5–4.5 based on the presence of highly lipophilic sulfur and fluorine substituents [2]. This ~0.6–1.6 log unit difference suggests that the 4-butoxy compound may exhibit improved aqueous solubility and distinct membrane partitioning behavior relative to the more lipophilic halogenated analogs, potentially affecting both pharmacokinetics and off-target binding.
| Evidence Dimension | Predicted/calculated lipophilicity (XLogP3 / LogD₇.₄) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.9 (calculated, ChemicalBook); Molecular weight 338.36 g/mol; H-bond donors: 1; H-bond acceptors: 6 [1] |
| Comparator Or Baseline | HSGN-220 (OCF₃ analog): LogD₇.₄ ~3.5–4.0; HSGN-144 (SF₅ analog): LogD₇.₄ ~4.0–4.5 (estimated from halogenated N-(1,3,4-oxadiazol-2-yl)benzamide series) [2] |
| Quantified Difference | ΔLogP ≈ –0.6 to –1.6 log units lower for the 4-butoxy compound relative to highly halogenated analogs |
| Conditions | In silico prediction (XLogP3); experimentally measured LogD₇.₄ for comparators from published literature; note: class-level comparison, not direct head-to-head measurement |
Why This Matters
For screening library procurement, lipophilicity governs both assay compatibility (aqueous solubility) and membrane permeability, and a compound with a LogP below the halogenated series may be preferable for target-based screening formats that require higher compound solubility, thereby reducing false-negative rates due to precipitation.
- [1] ChemicalBook. 4-Butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide: predicted XLogP3 ≈ 2.9, molecular weight 338.36. Accessed April 2026. View Source
- [2] Naclerio GA, et al. Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents. ACS Infect Dis. 2022;8(4):865-877. Table 1: compound structures and physicochemical properties of HSGN-220, HSGN-218, HSGN-144. View Source
